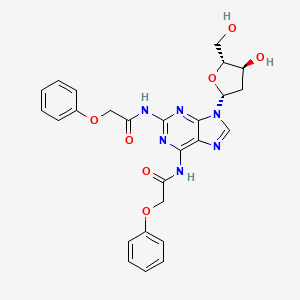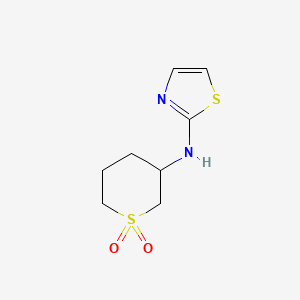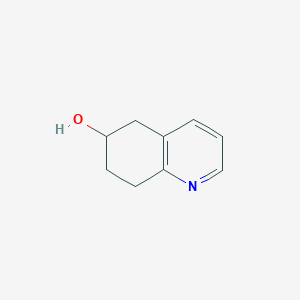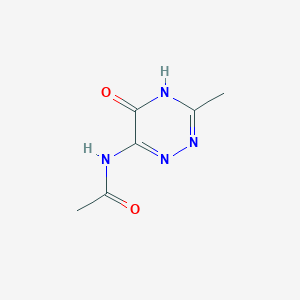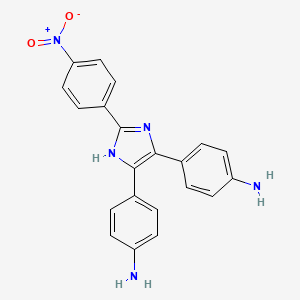
4,4'-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline is a complex organic compound that features an imidazole ring substituted with a nitrophenyl group and two aniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde.
Coupling Reaction: The final step involves coupling the nitrophenyl-imidazole intermediate with aniline under basic conditions, often using a catalyst such as copper(I) iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, and other electrophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4,4’-(2-(4-Aminophenyl)-1H-imidazole-4,5-diyl)dianiline.
Substitution: Halogenated or sulfonated derivatives.
Oxidation: Quinone derivatives.
Scientific Research Applications
4,4’-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including kinase inhibitors and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Catalysis: It acts as a ligand in coordination chemistry, facilitating various catalytic processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylthiomorpholine: Used as a precursor in medicinal chemistry.
Thiazole Derivatives: Known for their diverse biological activities, including antimicrobial and antitumor properties.
Carbamates of 4-Nitrophenylchloroformate: Exhibits antimicrobial and antioxidant activities.
Uniqueness
4,4’-(2-(4-Nitrophenyl)-1H-imidazole-4,5-diyl)dianiline is unique due to its specific structural features, which confer distinct electronic and steric properties. These properties make it particularly effective in applications requiring precise molecular interactions, such as targeted drug design and advanced material synthesis.
Properties
CAS No. |
171861-33-9 |
|---|---|
Molecular Formula |
C21H17N5O2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-[4-(4-aminophenyl)-2-(4-nitrophenyl)-1H-imidazol-5-yl]aniline |
InChI |
InChI=1S/C21H17N5O2/c22-16-7-1-13(2-8-16)19-20(14-3-9-17(23)10-4-14)25-21(24-19)15-5-11-18(12-6-15)26(27)28/h1-12H,22-23H2,(H,24,25) |
InChI Key |
SLNXFDPTTOAPEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


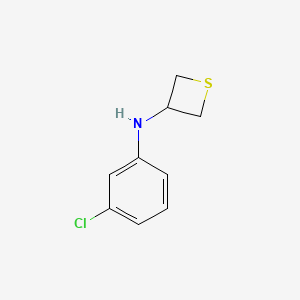
![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(3-hydroxy-3-methylcyclobutyl)acetamide](/img/structure/B12934623.png)

![{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}acetic acid](/img/structure/B12934634.png)
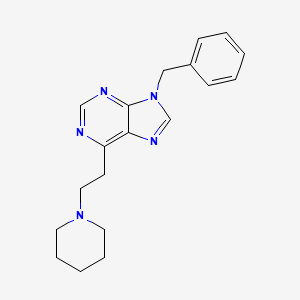
![Rel-(1R,2S,4S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12934657.png)
![3-[(Dimethylsulfamoyl)amino]-N-(pyrimidin-2-yl)benzamide](/img/structure/B12934661.png)
![Ethyl 2-((1-methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetate](/img/structure/B12934667.png)

